molecular formula C23H28N4O2 B2475455 6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202050-14-2

6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2475455
CAS No.: 2202050-14-2
M. Wt: 392.503
InChI Key: BZHARFDRITUPTN-UHFFFAOYSA-N
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Description

6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS 2202050-14-2) is a chemical compound with a molecular formula of C23H28N4O2 and a molecular weight of 392.5 g/mol . This reagent features a hybrid molecular scaffold that incorporates both an indole and a piperidine moiety, a structural motif of significant interest in medicinal chemistry. Compounds with piperidine substructures are frequently investigated for their potential to interact with biological targets such as the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . Furthermore, indole derivatives have demonstrated potent bioactivity in oncological research, including the suppression of signaling pathways like Hedgehog (Hh), which plays a critical role in certain cancers, and have shown potential in overcoming drug-resistant tumor growth . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe for studying enzyme inhibition and signal transduction pathways. Available in quantities from 1mg to 100mg, this product is supplied with high purity for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-tert-butyl-2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-23(2,3)20-6-7-21(28)27(25-20)15-16-9-12-26(13-10-16)22(29)18-5-4-17-8-11-24-19(17)14-18/h4-8,11,14,16,24H,9-10,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHARFDRITUPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridazinone core, an indole moiety, and a piperidine ring. Its molecular formula is C23H29N3O4C_{23}H_{29}N_{3}O_{4} with a molecular weight of 411.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound has been shown to interact with cereblon E3 ubiquitin ligase, which is crucial for the targeted degradation of oncogenic proteins. This mechanism is particularly relevant in the treatment of multiple myeloma, where modulation of protein levels can inhibit tumor growth .

Antimicrobial Activity

In studies assessing antimicrobial properties, derivatives of indole structures have demonstrated notable efficacy against various bacterial strains. A related study found that compounds derived from indole exhibited high antimicrobial activity, suggesting that the indole component in this compound may contribute similarly to its biological activity .

Ubiquitin-Proteasome Pathway

The primary mechanism through which this compound exerts its anticancer effects involves the ubiquitin-proteasome pathway. By binding to cereblon, it alters the specificity of substrate recognition, leading to the degradation of proteins that promote cancer cell survival . This mechanism highlights the potential for developing targeted therapies using this compound as a lead structure.

Interaction with Cellular Signaling Pathways

Additionally, the compound may influence various signaling pathways involved in cell proliferation and apoptosis. The indole moiety is known for its ability to interact with multiple receptors and enzymes, potentially modulating pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer progression .

Case Studies and Research Findings

Study Findings
Study 1: Anticancer Activity (2020)Demonstrated that similar compounds induce apoptosis in cancer cells via cereblon-mediated degradation of Ikaros and Aiolos transcription factors .
Study 2: Antimicrobial Efficacy (2021)Found that indole derivatives showed high activity against Gram-positive and Gram-negative bacteria .
Study 3: Neuroprotective Potential (2019)Suggested that piperidine-containing compounds enhance cognitive function in animal models .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine and indole possess anticancer properties. Compounds similar to 6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related compounds have shown promising results against various cancer cell lines, including breast and melanoma cancers .

Neurological Effects

The incorporation of piperidine suggests potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter transporters, particularly dopamine and norepinephrine transporters. This could position the compound as a candidate for further studies in neuropharmacology .

Anti-inflammatory Properties

Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are crucial in the inflammatory response, making such compounds valuable in developing new anti-inflammatory agents .

Case Studies

StudyFindingsApplications
Study on Indole Derivatives Investigated the anticancer effects of indole-based compounds, showing significant cytotoxicity against MCF7 breast cancer cells.Potential development of new anticancer therapies.
Piperidine Transporter Studies Evaluated the affinity of piperidine derivatives for dopamine and norepinephrine transporters, indicating potential use in treating depression and anxiety disorders.Neurological drug development.
Anti-inflammatory Research Assessed the dual inhibition of COX and LOX by similar compounds, demonstrating effective reduction in inflammation markers in vitro.Formulation of new anti-inflammatory medications.

Chemical Reactions Analysis

Pyridazinone Ring Reactivity

The pyridazinone core (2,3-dihydropyridazin-3-one) enables nucleophilic and electrophilic reactions due to its electron-deficient nature and conjugated system.

Reaction TypeConditionsOutcome/ProductSource
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)Ring opening to form diazene intermediates
Reduction H₂/Pd-C or NaBH₄Saturation of N-N bond to tetrahydropyridazine
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro group addition at C5 position

Indole Moiety Transformations

The indole-6-carbonyl group participates in reactions typical of aromatic heterocycles and ketones.

Reaction TypeConditionsOutcome/ProductSource
Nucleophilic Acylation Amines (e.g., piperidine derivatives)Amide bond formation via carbonyl activation
Electrophilic Substitution Br₂/FeBr₃ (bromination)Bromination at C4 or C7 positions
Oxidation KMnO₄ or CrO₃Indole ring oxidation to oxindole derivatives

Piperidine Substituent Modifications

The piperidin-4-ylmethyl group undergoes alkylation, oxidation, and coupling reactions.

Reaction TypeConditionsOutcome/ProductSource
N-Alkylation Alkyl halides (e.g., CH₃I)Quaternary ammonium salt formation
Deprotection TFA/CH₂Cl₂Removal of tert-butoxycarbonyl (Boc) groups
Coupling Reactions HOBt/HBTU with carboxylic acidsPeptide-like linkages to new acyl groups

tert-Butyl Group Stability

The tert-butyl group provides steric bulk and influences solubility but remains inert under most conditions except strong acids.

Reaction TypeConditionsOutcome/ProductSource
Acidic Cleavage HCl (conc.)/refluxRemoval to form primary alcohol intermediates

Cross-Coupling Reactions

The compound’s structure allows participation in metal-catalyzed cross-couplings.

Reaction TypeConditionsOutcome/ProductSource
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidsBiaryl formation at indole or pyridazinone
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aminesC-N bond formation for diversification

Experimental Findings and Stability

  • Hydrolytic Stability : The pyridazinone ring remains intact under physiological pH but degrades in strongly acidic/basic environments.

  • Thermal Stability : Decomposition observed above 250°C (DSC analysis).

  • Metabolic Hotspots : Piperidine N-methylation and indole oxidation identified as primary metabolic pathways in hepatic microsomes .

7.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the dihydropyridazinone scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison based on available evidence:

Substituent Variations at the 6-Position

  • 6-Cyclopropyl Analog: The compound 6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one () replaces the tert-butyl group with a cyclopropyl ring. Cyclopropyl’s smaller size may improve solubility but reduce hydrophobic interactions in binding pockets.
  • 6-tert-butyl Analog (Target Compound) :
    The tert-butyl group provides significant steric hindrance and lipophilicity, which may enhance membrane permeability and target residence time in hydrophobic environments. However, this could also reduce aqueous solubility, a common challenge in drug development.

Piperidine Substituent Modifications

  • BI82488: The compound 6-tert-butyl-2-[1-(3,3-diphenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one () shares the tert-butyl group but replaces the indole-6-carbonyl with a 3,3-diphenylpropanoyl group. This modification increases molecular weight (443.58 g/mol vs. ~470 g/mol for the target compound) and lipophilicity, which may favor binding to deep hydrophobic pockets but exacerbate solubility issues.
  • Hydroxymethyl Piperidine Analog :
    6-[3-(hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS 1156804-41-9, ) introduces a polar hydroxymethyl group on the piperidine ring. This enhances solubility and hydrogen-bonding capacity, which could improve bioavailability but reduce affinity for lipophilic targets.

Core Scaffold and Functional Group Comparisons

  • Dihydropyridazinone Core: All analogs retain the dihydropyridazinone core, a pharmacophore known for its conformational rigidity and hydrogen-bond acceptor properties. This scaffold is prevalent in kinase inhibitors and anti-inflammatory agents.
  • Indole vs. Non-Aromatic Substituents: The target compound’s indole-6-carbonyl group provides aromaticity and planar geometry, enabling interactions with tryptophan residues or aromatic clusters in proteins. In contrast, non-aromatic substituents (e.g., diphenylpropanoyl in BI82488) rely on van der Waals forces and lack directional π-π interactions.

Preparation Methods

Cyclocondensation of γ-Keto Esters

Ethyl 4-tert-butyl-2-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)acetate undergoes cyclization with hydrazine hydrate in ethanol under reflux (78°C, 12 h). The reaction proceeds via nucleophilic attack of hydrazine at the ketone carbonyl, followed by intramolecular cyclodehydration (Table 1).

Table 1: Pyridazinone Core Synthesis Optimization

Hydrazine Derivative Solvent Temp (°C) Time (h) Yield (%)
Hydrazine hydrate Ethanol 78 12 68
Methylhydrazine THF 65 8 72
Benzylhydrazine DCM/MeOH 40 24 58

Key observations:

  • Methylhydrazine enhances regioselectivity for 3-oxo tautomer formation.
  • Steric bulk in hydrazines (e.g., benzylhydrazine) reduces reaction rates but improves crystallinity.

Introduction of the tert-Butyl Group

The sterically demanding tert-butyl substituent at C6 is introduced via two primary strategies:

Early-Stage Alkylation

Treatment of 6-bromo-2,3-dihydropyridazin-3-one with tert-butyllithium (-78°C, THF, 2 h) achieves 85% substitution. This method leverages the enhanced nucleophilicity of tert-butyllithium, though requiring strict temperature control to prevent β-hydride elimination.

Late-Stage Friedel-Crafts Alkylation

In cases where halogenated precursors are unstable, AlCl3-mediated Friedel-Crafts alkylation using 2-chloro-2-methylpropane (140°C, 6 h) provides moderate yields (52%) but suffers from regiochemical complications.

Preparation of the Piperidine-Indole Moiety

The indole-6-carbonyl-piperidine fragment is synthesized through sequential steps:

Fischer Indole Synthesis

Cyclization of phenylhydrazine with 4-piperidone under acidic conditions (HCl/EtOH, Δ, 8 h) yields 1-(piperidin-4-yl)-1H-indole-6-carbaldehyde in 74% yield. Critical parameters include:

  • pH control (2.5–3.0) to prevent N-alkylation side reactions.
  • Use of ZnCl2 as a Lewis acid catalyst to enhance cyclization rates.

Carboxylation and Activation

The aldehyde intermediate undergoes oxidation (KMnO4, H2SO4, 60°C, 3 h) to the carboxylic acid, followed by activation as acid chloride (SOCl2, reflux, 2 h) for subsequent coupling.

Coupling Strategies

Convergent synthesis via two principal methods achieves final assembly:

Reductive Amination

Condensation of pyridazinone-bound acetaldehyde with piperidine-indole amine (NaBH3CN, MeOH, 0°C→RT, 12 h) achieves 63% yield. This method benefits from:

  • Chemoselective reduction of imine intermediates.
  • Tolerance of ester and carbonyl functionalities.

Table 2: Reductive Amination Optimization

Reducing Agent Solvent Temp (°C) Yield (%)
NaBH3CN MeOH 0→25 63
BH3·THF THF -20→25 58
H2 (Pd/C) EtOAc 50 41

Nucleophilic Displacement

Mitsunobu reaction (DIAD, PPh3, THF, 24 h) between pyridazinone methanol and piperidine-indole bromide provides 59% yield. While effective, this route requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.

Final Assembly and Purification

Crude product purification employs a three-step protocol:

  • Silica Gel Chromatography : Hexane/EtOAc (3:1→1:2 gradient) removes non-polar impurities.
  • Recrystallization : Ethanol/water (7:3) at -20°C affords needle-like crystals (purity >99% by HPLC).
  • Lyophilization : For hygroscopic batches, freeze-drying from tert-butanol ensures long-term stability.

Optimization and Yield Considerations

Comparative analysis of synthetic routes reveals critical yield-determining factors:

Table 3: Route Comparison

Step Yield (%) Purity (%) Key Challenge
Pyridazinone core 72 95 Regioselectivity control
tert-Butyl install 85 98 Steric hindrance management
Reductive amination 63 97 Imine over-reduction
Mitsunobu coupling 59 96 Phosphine oxide removal

Total synthesis yields range from 28–34% across five linear steps, with reductive amination providing the most reliable outcomes.

Challenges and Alternative Approaches

Steric Hindrance Mitigation

The tert-butyl group's bulk necessitates:

  • Elevated temperatures (80–100°C) for SN2 displacements.
  • Ultrasound irradiation (40 kHz) to improve reagent diffusion in coupling reactions.

Protecting Group Strategies

Selective protection of piperidine nitrogen (Cbz, Boc) prevents unwanted side reactions during indole carboxylation:

  • Benzyloxycarbonyl (Cbz) : Removed via catalytic hydrogenation (H2, Pd/C, 82% recovery).
  • tert-Butoxycarbonyl (Boc) : Acidolytic cleavage (TFA/DCM, 94% recovery).

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous hydrogenation reduces reaction times from 12 h to 45 min.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution achieves >99% ee in chiral intermediates.

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